Molecular Weight Reduction of 23% vs. Benzenesulfonamide Analog Enhances Ligand Efficiency Potential
N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (MW 265.33 g/mol) provides a molecular weight reduction of 62.1 g/mol (approximately 23%) compared to its direct benzenesulfonamide analog, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034551-39-6, MW 327.4 g/mol) . This is accompanied by a reduction in heavy atom count (C12H15N3O2S vs C17H17N3O2S, 18 vs 23 non-hydrogen atoms) and a lower calculated logP (due to the smaller methyl vs phenyl sulfonamide substituent), favoring improved ligand efficiency (LE) and ligand lipophilic efficiency (LLE) metrics [1]. In fragment-based screening cascades, lower molecular weight starting points with preserved pharmacophoric elements are preferred for subsequent structure-guided optimization [2].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 265.33 g/mol; 18 non-hydrogen atoms; C12H15N3O2S |
| Comparator Or Baseline | N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034551-39-6): MW = 327.4 g/mol; 23 non-hydrogen atoms; C17H17N3O2S |
| Quantified Difference | MW reduction of 62.1 g/mol (−23.4%); 5 fewer non-hydrogen atoms (−21.7%) |
| Conditions | Physicochemical property comparison using publicly available database values (Chemsrc); no co-crystallographic or biochemical assay data available for this specific pairwise comparison |
Why This Matters
Lower molecular weight starting points are preferred in fragment-based drug discovery for maximizing ligand efficiency and providing greater headroom for property optimization during lead development.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. DOI: 10.1016/S1359-6446(04)03069-7. View Source
- [2] Murray CW, Rees DC. The rise of fragment-based drug discovery. Nat Chem. 2009;1(3):187-192. DOI: 10.1038/nchem.217. View Source
